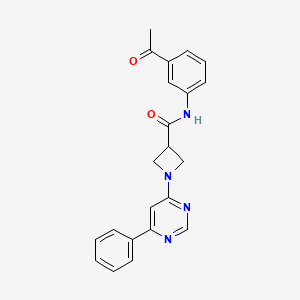
N-(3-acetylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyrimidine and azetidine rings in its structure suggests that it may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Azetidine Ring Formation: The azetidine ring can be formed by cyclization of a suitable precursor, such as an amino alcohol, under basic conditions.
Coupling Reactions: The final step involves coupling the pyrimidine and azetidine rings with the 3-acetylphenyl group through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitro groups (nitric acid), or sulfonation (sulfuric acid).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydropyrimidines or reduced azetidine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the pyrimidine ring suggests that it may inhibit certain enzymes involved in DNA synthesis or repair, while the azetidine ring may interact with protein targets to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide: Unique due to the combination of pyrimidine and azetidine rings.
N-(3-acetylphenyl)-1-(6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide: Similar structure but with a pyrrolidine ring instead of azetidine.
N-(3-acetylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-3-carboxamide: Similar structure but with a piperidine ring instead of azetidine.
Uniqueness
The uniqueness of this compound lies in its specific ring structure, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15(27)17-8-5-9-19(10-17)25-22(28)18-12-26(13-18)21-11-20(23-14-24-21)16-6-3-2-4-7-16/h2-11,14,18H,12-13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKUIYSYIVRNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
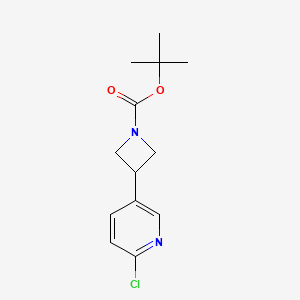
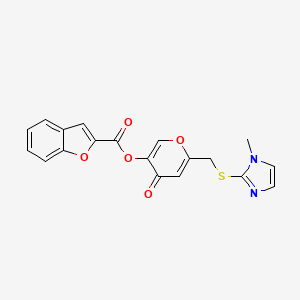
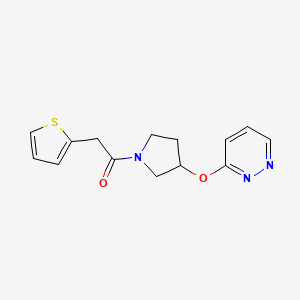
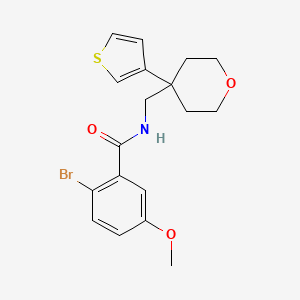
![2-Fluoro-n-{[3-fluoro-4-(1h-imidazol-1-yl)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2655886.png)
![1-(azepan-1-yl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2655888.png)
![N-[3-(1-benzofuran-2-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2655889.png)
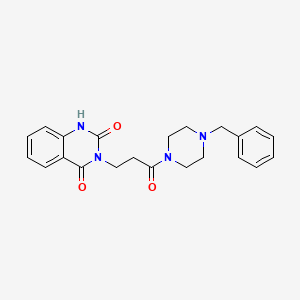
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B2655891.png)
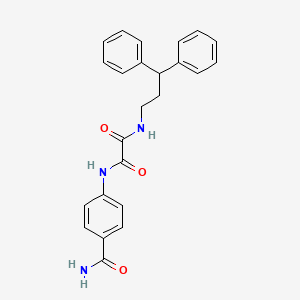
![5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2655894.png)
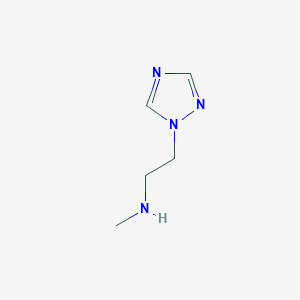
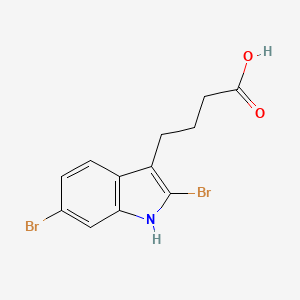
![N-(2,5-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2655898.png)
